N-[1-(2-amino-2-oxoethyl)pyrazol-4-yl]-3-(3-but-3-ynyldiazirin-3-yl)propanamide
Description
N-[1-(2-amino-2-oxoethyl)pyrazol-4-yl]-3-(3-but-3-ynyldiazirin-3-yl)propanamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound contains a pyrazole ring, a diazirine moiety, and an amide linkage, which contribute to its diverse chemical reactivity and biological activity.
Properties
IUPAC Name |
N-[1-(2-amino-2-oxoethyl)pyrazol-4-yl]-3-(3-but-3-ynyldiazirin-3-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N6O2/c1-2-3-5-13(17-18-13)6-4-12(21)16-10-7-15-19(8-10)9-11(14)20/h1,7-8H,3-6,9H2,(H2,14,20)(H,16,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTADQWMZMQTRIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCC1(N=N1)CCC(=O)NC2=CN(N=C2)CC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-amino-2-oxoethyl)pyrazol-4-yl]-3-(3-but-3-ynyldiazirin-3-yl)propanamide typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrazole ring, followed by the introduction of the diazirine group and the amide linkage. Key steps may include:
Formation of the Pyrazole Ring: This can be achieved through the condensation of hydrazine with a β-diketone under acidic conditions.
Introduction of the Diazirine Group: The diazirine moiety can be synthesized via the reaction of an alkyne with a diazo compound, often under photochemical conditions.
Amide Bond Formation: The final step involves coupling the pyrazole-diazrine intermediate with an appropriate amine or amino acid derivative using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, continuous flow reactors, and stringent purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
N-[1-(2-amino-2-oxoethyl)pyrazol-4-yl]-3-(3-but-3-ynyldiazirin-3-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the pyrazole ring or the diazirine moiety, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[1-(2-amino-2-oxoethyl)pyrazol-4-yl]-3-(3-but-3-ynyldiazirin-3-yl)propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a photoaffinity label due to the diazirine group, which can form covalent bonds with biomolecules upon UV irradiation.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-[1-(2-amino-2-oxoethyl)pyrazol-4-yl]-3-(3-but-3-ynyldiazirin-3-yl)propanamide involves its interaction with specific molecular targets and pathways. The diazirine group allows the compound to form covalent bonds with proteins and other biomolecules upon exposure to UV light, making it useful for studying protein interactions and functions. The pyrazole ring and amide linkage contribute to its binding affinity and specificity for certain enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
N-[1-(2-amino-2-oxoethyl)pyrazol-4-yl]-3-(3-but-3-ynyldiazirin-3-yl)propanamide: can be compared with other photoaffinity labels and pyrazole derivatives, such as:
Uniqueness
What sets this compound apart is its combination of a photoactivatable diazirine group with a biologically active pyrazole ring, making it a versatile tool for both chemical biology and medicinal chemistry applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
